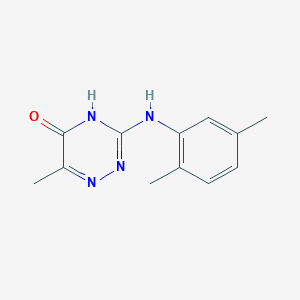
4-Cyclobutyl-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Cyclobutyl-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. It has attracted significant attention from the scientific community due to its potential applications in the field of medicinal chemistry.
Scientific Research Applications
Synthesis and Structural Analysis
Pyrimidine derivatives have been extensively studied for their synthesis methods and structural properties. The synthesis of various pyrimidine derivatives involves cyclocondensation reactions, nucleophilic substitutions, and multicomponent reactions, leading to a wide range of compounds with diverse pharmacological properties (Donkor et al., 1995; Quiroga et al., 2010). Structural parameters, including electronic, linear, and nonlinear optical properties of thiopyrimidine derivatives, have been explored through density functional theory (DFT) and time-dependent DFT (TDDFT) studies, indicating their potential in medicine and nonlinear optics fields (Hussain et al., 2020).
Antimicrobial and Antiviral Activities
Pyrimidine derivatives exhibit a range of biological activities, including antimicrobial and antiviral effects. For instance, some compounds have shown moderate antimicrobial activity against specific bacterial strains (Donkor et al., 1995). Additionally, phosphonomethoxyalkoxypyrimidines have been investigated for their antiviral activities, particularly against herpes and retroviruses, indicating their potential in antiviral therapy (Holý et al., 2002).
Optical and Electronic Applications
The study of thiopyrimidine derivatives for their nonlinear optical (NLO) properties has revealed their potential in optoelectronic applications. DFT studies have shown that these compounds possess significant NLO properties, making them suitable for high-tech applications in the field of optoelectronics (Hussain et al., 2020).
properties
IUPAC Name |
4-cyclobutyl-6-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-14-9-19(23-12-20-14)25-11-15-5-7-24(8-6-15)18-10-17(21-13-22-18)16-3-2-4-16/h9-10,12-13,15-16H,2-8,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMPKWZQPSYIBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCN(CC2)C3=NC=NC(=C3)C4CCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

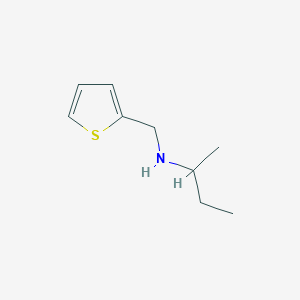
![(4-(3-Methoxyphenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone](/img/structure/B2406414.png)
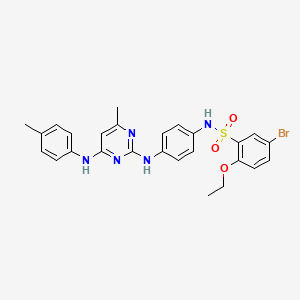
![7,7-Difluoro-2-oxabicyclo[4.1.0]heptane-1-carbonitrile](/img/structure/B2406416.png)
![Ethyl 2-(((4,4-dimethyl-2,6-dioxo-3,5-dioxanylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate](/img/structure/B2406417.png)
![2-[(2E)-2-(hydroxyimino)ethyl]-9,10-dihydroanthracene-9,10-dione](/img/structure/B2406420.png)
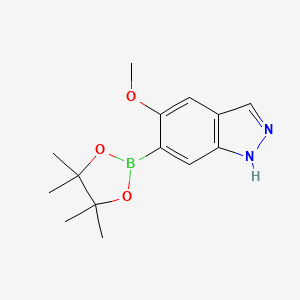
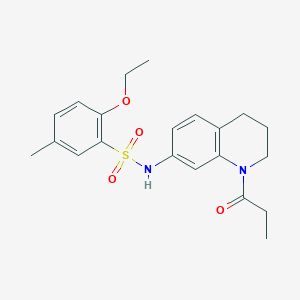
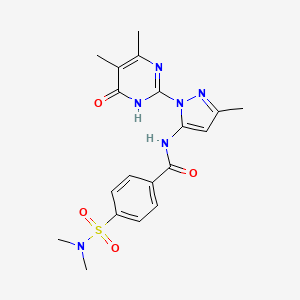

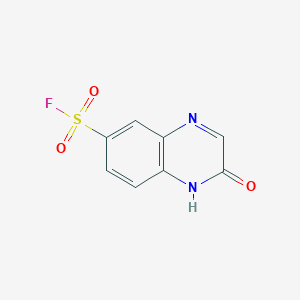
![2-(benzo[d][1,3]dioxol-5-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2406434.png)
![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2406435.png)
